Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate
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Description
Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is a chemical compound with the molecular formula C20H27NO5 . It has a molecular weight of 361.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-5-3-16(4-6-17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Pharmacological Evaluation
Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate has been explored in the synthesis of various compounds with potential pharmacological activities. For instance, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for dopamine agonist activity, with one analogue showing potent activity in a cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).
Medicinal Chemistry Applications
Sabitov et al. (2020) utilized ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates in a three-component condensation process to produce ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, highlighting the compound's significance in medicinal chemistry (Sabitov et al., 2020).
Mass Spectrometric Study
A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane (4-ethylenedioxypiperidine) by Solomons (1982) revealed unique fragment peaks, contributing to the understanding of ethylenedioxy ketals' fragmentation mechanisms (Solomons, 1982).
Nonlinear Optical Material Development
Kagawa et al. (1994) found that 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a new organic material suitable for nonlinear optical devices, demonstrating its potential in device applications such as frequency doublers for laser diodes (Kagawa et al., 1994).
Environmental and Hazardous Material Applications
The compound's derivative, a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, was synthesized by Akceylan et al. (2009) and shown to effectively remove carcinogenic azo dyes from solutions, indicating its utility in environmental applications (Akceylan et al., 2009).
properties
IUPAC Name |
ethyl 4-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-5-3-16(4-6-17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKHPCGGQOZDEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642891 |
Source
|
Record name | Ethyl 4-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate | |
CAS RN |
898782-04-2 |
Source
|
Record name | Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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